![molecular formula C21H21FN6O B2378762 (4-Fluorophenyl)(4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1021027-98-4](/img/structure/B2378762.png)
(4-Fluorophenyl)(4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone
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Description
“(4-Fluorophenyl)(4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . It has been described in the synthesis and in vitro antiproliferative activities of a series of 6-(4-fluorophenyl)-5-(2-substituted pyrimidin-4-yl)imidazo[2,1-b]thiazole derivatives .
Synthesis Analysis
The synthesis of this compound has been described in a series of 6-(4-fluorophenyl)-5-(2-substituted pyrimidin-4-yl)imidazo[2,1-b]thiazole derivatives . The nine target compounds were tested for in vitro antitumor effect against a panel of 55 cell lines of nine different cancer types at the NCI .Scientific Research Applications
HIV-2 Inhibition
A study found that analogues of β-carboline derivatives, including (4-(4-fluorophenyl)piperazin-1-yl)(1-phenyl-9H-pyrido[3,4-b]indol-3-yl)methanone, displayed selective inhibition against the HIV-2 strain. This suggests potential applications in HIV-2 treatment, although the exact mechanism of inhibition is not clear (Ashok et al., 2015).
Serotonin Receptor Agonism
A derivative of (4-Fluorophenyl)(4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone showed enhanced and long-lasting 5-HT1A agonist activity, which is relevant for treating depression and anxiety (Vacher et al., 1999).
Pain Treatment
Compounds structurally related to (4-Fluorophenyl)(4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone were identified as transient receptor potential vanilloid 4 (TRPV4) channel antagonists, displaying analgesic effects in certain pain models (Tsuno et al., 2017).
Anticonvulsant Properties
Similar compounds have shown potential as sodium channel blockers and anticonvulsant agents, suggesting possible applications in seizure control (Malik & Khan, 2014).
Anticancer Activity
Another derivative was synthesized and found to inhibit the proliferation of various cancer cell lines, pointing towards potential uses in cancer treatment (Tang & Fu, 2018).
Synthesis Techniques and Structural Analysis
Studies have focused on efficient synthesis approaches and structural analyses of related compounds, contributing to the understanding of their chemical properties and potential pharmaceutical applications (Moreno-Fuquen et al., 2019).
properties
IUPAC Name |
(4-fluorophenyl)-[4-[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN6O/c1-15-8-9-23-19(14-15)24-18-6-7-20(26-25-18)27-10-12-28(13-11-27)21(29)16-2-4-17(22)5-3-16/h2-9,14H,10-13H2,1H3,(H,23,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEAUSSAIUPTVCJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluorophenyl)(4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone |
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